hCA VB-IN-1

Description

Overview of the Carbonic Anhydrase Enzyme Superfamily

The human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that play a critical role in a fundamental physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton. wikipedia.org This reaction is crucial for numerous biological processes, including respiration, pH homeostasis, and various biosynthetic pathways. mdpi.com

The α-carbonic anhydrase family in mammals includes at least 15 known isoforms. unifi.itmdpi.comtandfonline.com These isoforms exhibit significant diversity in their tissue distribution, subcellular localization, and catalytic activity. doi.orgtandfonline.com They can be broadly categorized based on their location within the cell:

Cytosolic isoforms: hCA I, II, III, VII, and XIII plos.orgauctoresonline.org

Mitochondrial isoforms: hCA VA and hCA VB plos.orgauctoresonline.org

Membrane-bound isoforms: hCA IV, IX, XII, and XIV plos.orgauctoresonline.org

Secreted isoform: hCA VI plos.orgauctoresonline.org

Additionally, there are three acatalytic isoforms known as carbonic anhydrase-related proteins (CARPs): CARP VIII, X, and XI, which lack the essential zinc ion for catalytic activity. plos.orgnih.gov

The catalytic mechanism of α-CAs is a two-step process that occurs in a deep active site cleft. cdnsciencepub.commdpi.com The core of this mechanism involves a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule. wikipedia.orgresearchgate.net

The first step is the nucleophilic attack of the zinc-bound hydroxide (B78521) ion on a carbon dioxide molecule, which results in the formation of a bicarbonate ion. tandfonline.comcdnsciencepub.com This bicarbonate is then displaced by a water molecule. cdnsciencepub.com The second, and often rate-limiting, step is the regeneration of the zinc-bound hydroxide ion. This is achieved through the transfer of a proton from the newly bound water molecule to the surrounding medium, a process often facilitated by a proton-shuttling histidine residue, such as His64 in hCA II. cdnsciencepub.com

Physiological Significance of Mitochondrial hCA Isoforms (hCA VA and hCA VB)

The mitochondrial isoforms, hCA VA and hCA VB, are distinguished by their critical roles in metabolic processes that require bicarbonate as a substrate. jrespharm.com While both are located in the mitochondrial matrix, they have distinct tissue distributions and physiological functions. doi.orgnih.gov hCA VA is predominantly expressed in the liver, whereas hCA VB has a much broader tissue distribution. nih.govunifi.it

hCA VB is found within the mitochondrial matrix of various tissues. doi.orgresearchgate.net Its widespread presence is noted in tissues with high metabolic demands, including the liver, skeletal muscle, brain, heart, kidney, and pancreas. unifi.it This broad distribution suggests a fundamental role in systemic energy homeostasis. In vascular pericytes, which are essential for the integrity of the blood-brain and blood-retinal barriers, hCA VA and VB are the only localized isoforms and are involved in regulating the rapid oxidative metabolism of glucose. frontiersin.org

Mitochondrial carbonic anhydrases are crucial for supplying bicarbonate (HCO₃⁻) to several key enzymes involved in major biosynthetic pathways. nih.govtandfonline.comtandfonline.com The inhibition of these isoforms can therefore have a significant impact on these metabolic processes.

Lipogenesis: hCA VB provides bicarbonate for acetyl-CoA carboxylase (ACC), a key enzyme in the synthesis of fatty acids. nih.govtandfonline.com By facilitating the production of bicarbonate, hCA VB supports de novo lipogenesis. unifi.itjrespharm.comresearchgate.net Inhibition of hCA VB can disrupt this process, which has led to research into its potential as a target for anti-obesity therapies. jrespharm.comresearchgate.netresearchgate.net

Gluconeogenesis: This pathway, which is the synthesis of glucose from non-carbohydrate sources, relies on the enzyme pyruvate (B1213749) carboxylase (PC). nih.govresearchgate.net PC utilizes bicarbonate to convert pyruvate to oxaloacetate, a crucial step in gluconeogenesis. nih.gov hCA VB is a key provider of this bicarbonate within the mitochondria. researchgate.net

Ureagenesis: In the liver, the urea (B33335) cycle is essential for the detoxification of ammonia. The first step of this cycle is catalyzed by carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS I), which requires bicarbonate. nih.govresearchgate.net hCA VB contributes to the bicarbonate pool necessary for this vital process. jrespharm.com

hCA VB-IN-1: A Selective Inhibitor

This compound is a potent and selective inhibitor of the human carbonic anhydrase VB isoform. medchemexpress.combiocat.com Its inhibitory constant (Kᵢ) against hCA VB is 515.7 nM. medchemexpress.combiocat.comtargetmol.com The selectivity of this compound is a key feature, as it shows significantly less activity against other isoforms like hCA VA and the cytosolic hCA II. This selectivity is attributed to the unique structural features of the hCA VB active site.

| Isoform | Inhibition Constant (Kᵢ, nM) | Selectivity Ratio (VB vs. Isoform) |

| hCA VB | 515.7 | 1.0 (Reference) |

| hCA VA | >10,000 | >19.4 |

| hCA II | 4,326.1 | 8.4 |

| hCA I | >10,000 | >19.4 |

| Data derived from kinetic assays using recombinant enzymes. |

The development of selective inhibitors like this compound is crucial for dissecting the specific physiological roles of individual CA isoforms and for developing targeted therapeutic agents.

Rationale for hCA VB as a Pharmacological Target

Disease Associations and Pathophysiological Relevance of hCA VB Dysregulation

Dysregulation of mitochondrial CAs is increasingly linked to metabolic diseases. nih.gov The central role of hCA VA and VB in providing bicarbonate for key enzymes in lipogenesis and gluconeogenesis makes them attractive targets for conditions like obesity and type 2 diabetes. nih.govresearchgate.netnih.gov Inhibition of these enzymes could disrupt these pathways, potentially leading to weight loss and improved glucose control. nih.govunifi.it For example, some antiepileptic drugs that are also CA inhibitors have been observed to cause weight loss, a side effect that researchers believe may be due to the inhibition of mitochondrial CAs involved in fat synthesis. nih.govunifi.it

Furthermore, mitochondrial dysfunction and associated oxidative stress are implicated in the progression of neurodegenerative diseases. mdpi.com The inhibition of mitochondrial CAs like hCA VB could offer a protective effect in these conditions. mdpi.com Inborn errors of metabolism, such as hyperammonemia caused by CA VA deficiency, highlight the critical role of these enzymes in metabolic health. uniprot.org While hCA VB is a catalytically more efficient enzyme than hCA VA, its inhibition presents a promising therapeutic strategy. nih.gov

Strategic Advantages of Isoform-Selective hCA VB Inhibition

A significant challenge in targeting the hCA family is the high degree of similarity in the active sites across different isoforms. nih.gov Non-selective inhibitors, such as acetazolamide (B1664987), can lead to a wide range of side effects because they inhibit multiple CA isoforms simultaneously, including the widespread and physiologically crucial hCA I and II. tandfonline.com This limits their therapeutic use to more acute conditions.

Therefore, the development of inhibitors that are highly selective for a specific isoform, like hCA VB, is a key strategic goal. mdpi.com An ideal inhibitor would target hCA VB without significantly affecting other isoforms, particularly the cytosolic hCA I and II, thereby minimizing off-target effects. researchgate.nettandfonline.com

The compound This compound (also referred to as compound 15 in some literature) exemplifies this modern approach. It is a potent N-aryl-N'-ureido-O-sulfamate that demonstrates remarkable selectivity for hCA VB over other isoforms, especially hCA VA. medchemexpress.comresearchgate.netnih.gov This selectivity is achieved by exploiting subtle differences in the amino acid sequences at the entrance of the active site cavity between the isoforms. researchgate.net Molecular modeling studies suggest that the unique structure of this compound allows it to interact favorably with hydrophobic residues in the hCA VB active site, a binding mode that is hindered in other isoforms like hCA VA.

The high selectivity of inhibitors like this compound makes them valuable tools for studying the specific physiological roles of hCA VB and as lead compounds for developing new therapies for metabolic and mitochondrial-related diseases. nih.govresearchgate.net

Inhibitor Selectivity Profile

The following table presents the inhibition constants (Kᵢ) for this compound against various human carbonic anhydrase isoforms, illustrating its selectivity. Lower Kᵢ values indicate stronger inhibition.

| Isoform | Inhibition Constant (Kᵢ) |

| hCA VB | 515.7 nM medchemexpress.combiocat.com |

| hCA VA | > 10,000 nM researchgate.net |

| hCA II | > 10,000 nM |

| hCA I | > 10,000 nM |

| Data sourced from kinetic assays on recombinant enzymes. This demonstrates a significant selectivity for hCA VB over the closely related mitochondrial isoform hCA VA and the major cytosolic isoforms hCA I and II. researchgate.net |

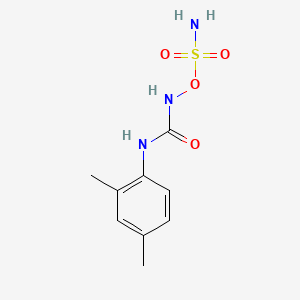

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O4S |

|---|---|

Molecular Weight |

259.28 g/mol |

IUPAC Name |

[(2,4-dimethylphenyl)carbamoylamino] sulfamate |

InChI |

InChI=1S/C9H13N3O4S/c1-6-3-4-8(7(2)5-6)11-9(13)12-16-17(10,14)15/h3-5H,1-2H3,(H2,10,14,15)(H2,11,12,13) |

InChI Key |

XUWXHIZUADCMCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NOS(=O)(=O)N)C |

Origin of Product |

United States |

Molecular and Biochemical Characterization of Hca Vb in 1 Inhibition

Enzyme Kinetic Studies of hCA VB-IN-1

The inhibitory prowess of this compound has been quantified through detailed enzyme kinetic studies, which are fundamental to understanding its mechanism of action at a molecular level.

Determination of Inhibition Constants (KI)

This compound has been identified as a potent inhibitor, particularly of the mitochondrial isoform hCA VB. Research has determined its inhibition constant (KI) to be 515.7 nM against this specific isoform. nih.gov The KI value is a critical measure of an inhibitor's potency, with a lower value indicating a stronger binding affinity to the enzyme.

Analysis of Inhibition Type (e.g., Competitive, Non-Competitive)

While the specific type of inhibition for this compound is not explicitly detailed in the available preliminary data, its characterization as a "selective" inhibitor suggests a competitive or mixed-type inhibition mechanism. This selectivity implies that the compound likely interacts with the active site of the enzyme, a hallmark of competitive inhibition where the inhibitor vies with the substrate for binding. Further detailed kinetic analyses are required to definitively establish the precise mode of inhibition.

Evaluation of Catalytic Efficiency Modulation

Information regarding the direct impact of this compound on the catalytic efficiency (Vmax/Km) of its target enzymes is not presently available. Such data, typically derived from comprehensive enzyme kinetic assays, would provide deeper insights into the precise molecular interactions and the functional consequences of the inhibitor binding to the enzyme.

Inhibition Profile Against Human Carbonic Anhydrase Isoforms

A crucial aspect of characterizing any enzyme inhibitor is its selectivity profile against a panel of related enzymes. This is particularly important for carbonic anhydrase inhibitors due to the existence of numerous isoforms with diverse physiological roles.

Selectivity Assessment Against Cytosolic Isoforms (e.g., hCA I, hCA II)

This compound has demonstrated a degree of selectivity for hCA VB over the ubiquitous cytosolic isoform hCA II. The inhibition constant against hCA II was found to be 4326.1 nM, indicating a significantly lower potency compared to its action on hCA VB. Data regarding its inhibitory activity against hCA I is pending further specific investigation.

Selectivity Assessment Against Membrane-Associated Isoforms (e.g., hCA IX, hCA XII)

The inhibitory effects of this compound against the tumor-associated transmembrane isoforms, hCA IX and hCA XII, have not yet been fully reported. Investigating the selectivity of this compound against these cancer-related isoforms is a critical area for future research to ascertain its potential therapeutic applications and off-target effects.

Comparative Analysis with Other Mitochondrial Isoforms (hCA VA)

The compound this compound, also identified as compound 15 in foundational research, demonstrates notable selectivity for the mitochondrial isoform hCA VB when compared to its closely related counterpart, hCA VA. medchemexpress.com While both hCA VA and hCA VB are mitochondrial enzymes and share a high degree of sequence and structural similarity, they exhibit different inhibition profiles. medchemexpress.commdpi.com This selectivity is particularly interesting to researchers because the high similarity between the active sites of carbonic anhydrase isoforms makes the design of selective inhibitors a significant challenge. mdpi.com

The inhibitory activity of this compound against these two mitochondrial isoforms is quantified by their respective inhibition constants (Kᵢ), with a lower Kᵢ value indicating stronger inhibition.

| Enzyme Isoform | Inhibition Constant (Kᵢ) in nM |

|---|---|

| hCA VA | >10000 |

| hCA VB | 515.7 |

This interactive table presents the inhibition constants (Kᵢ) of this compound against the mitochondrial carbonic anhydrase isoforms hCA VA and hCA VB. The data is derived from studies on N-aryl-N'-ureido-O-sulfamates. medchemexpress.com

Mechanism of Enzyme Inhibition by this compound

The primary mechanism of inhibition for this compound involves direct binding to the active site of the hCA VB enzyme. As a sulfamate (B1201201), its mode of action is analogous to the well-understood mechanism of sulfonamide inhibitors, which are a major class of carbonic anhydrase inhibitors. nih.govimmunomart.com This mechanism is centered on the interaction of the inhibitor with the catalytic zinc ion located deep within the enzyme's active site cavity.

Interactions with the Active Site Zinc Ion

The active site of all α-carbonic anhydrases, including hCA VB, contains a zinc (II) ion that is essential for the enzyme's catalytic activity. This ion is coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion, which plays a direct role in the hydration of carbon dioxide.

Inhibitors like this compound function by displacing this zinc-bound water/hydroxide ion. The O-sulfamate moiety (O-SO₂NH₂) of the inhibitor coordinates directly with the zinc ion. The nitrogen and one of the oxygen atoms of the sulfamate group bind to the zinc, anchoring the inhibitor in the active site and preventing the enzyme from performing its catalytic function.

Role of Specific Amino Acid Residues in Binding Affinity

Beyond the crucial interaction with the zinc ion, the affinity and selectivity of this compound are determined by interactions between the rest of the inhibitor molecule and the amino acid residues lining the active site. The active site itself is a cone-shaped cavity with both hydrophobic and hydrophilic regions.

Molecular modeling studies of a representative compound from the same N-aryl-N'-ureido-O-sulfamate class have highlighted the importance of subtle differences in amino acid residues between hCA VA and hCA VB. unifi.it These substitutions can substantially alter the orientation and interactions of the inhibitor's "tail" portion. For an inhibitor to bind with high affinity, its chemical structure must form favorable contacts—such as hydrogen bonds and van der Waals interactions—with these residues. For instance, interactions with "gatekeeper" residues like Threonine 199 and Glutamate 106 (based on standard hCA II numbering) are critical for orienting the inhibitor correctly. immunomart.com The specific chemical structure of this compound allows it to form a more stable complex with the residues in the hCA VB active site compared to those in hCA VA, leading to its observed selectivity. unifi.it

Table of Compounds Mentioned

| Compound Name | Class | Target Enzyme(s) |

|---|---|---|

| This compound | N-aryl-N'-ureido-O-sulfamate | hCA VB |

| Acetazolamide (B1664987) | Sulfonamide | Carbonic Anhydrases (e.g., hCA II, hCA VB) |

| Benzolamide | Sulfonamide | Carbonic Anhydrases |

| Topiramate | Sulfamate | Carbonic Anhydrases |

| Indisulam | Sulfonamide | Carbonic Anhydrases |

| Sulpiride | Sulfonamide | hCA VB, hCA II |

Structural Biology and Computational Insights into Hca Vb in 1 Binding

Structural Features of the hCA VB Active Site and Ligand Binding Pocket

The active site of all α-carbonic anhydrases is a cone-shaped cavity, at the bottom of which lies a catalytic zinc (Zn²⁺) ion. mdpi.comunime.it This ion is tetrahedrally coordinated by the imidazole (B134444) side chains of three highly conserved histidine residues and a water molecule or hydroxide (B78521) ion, which is the key nucleophile in the enzyme's catalytic cycle. unime.it The cavity itself is amphiphilic, with one side being predominantly hydrophobic to bind the CO₂ substrate, and the other being hydrophilic to facilitate proton transfer. nih.gov

The hCA VB active site conforms to this general structure but possesses unique features that influence its inhibitor selectivity. Like other catalytically active isoforms, its core contains the essential Zn²⁺-coordinating histidines. nih.gov However, its distinct characteristics arise from the specific amino acid residues that line the active site cavity. The active site of hCA VB features a unique arrangement of hydrophobic residues, including Valine-143 and Leucine-198. It also contains a proton-shuttling histidine residue (His-64), which is crucial for regenerating the zinc-bound hydroxide ion and is a rate-determining step in catalysis. The conformation of this shuttle residue and the surrounding water network are critical determinants of catalytic efficiency.

Human carbonic anhydrases are a family of 15 isoforms with varying tissue distribution and subcellular localizations, including cytosolic, membrane-bound, secreted, and mitochondrial forms. mdpi.com hCA VB shares approximately 60% sequence homology with its fellow mitochondrial isoform, hCA VA, but they diverge in key structural areas that govern inhibitor binding.

A critical difference lies in the composition of the hydrophobic pocket near the active site. In hCA VB, this region contains the residue Valine-143. In the closely related hCA VA, this position is occupied by a bulkier residue, Phenylalanine-141. This single amino acid substitution creates steric hindrance in the hCA VA active site that prevents the binding of certain inhibitors, forming the basis for the selective inhibition of hCA VB. This structural nuance distinguishes it not only from hCA VA but also from the ubiquitous cytosolic isoform hCA II, which also has a different residue composition in this region.

Kinetic assays have quantified the selective inhibition of hCA VB by hCA VB-IN-1 over other isoforms, as detailed in the table below.

| Isoform | Inhibition Constant (Kᵢ, nM) | Selectivity Ratio (hCA VB vs. Isoform) |

|---|---|---|

| hCA VB | 515.7 | 1.0 (Reference) |

| hCA VA | >10,000 | >19.4 |

| hCA II | 4,326.1 | 8.4 |

| hCA I | >10,000 | >19.4 |

Data derived from kinetic assays using recombinant enzymes.

Molecular Docking Studies and Predicted Binding Poses of this compound

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. tandfonline.com For this compound, docking simulations provide a detailed hypothesis of its binding mode within the hCA VB active site, rationalizing its observed potency and selectivity.

The predicted binding pose shows that this compound, a sulfamate (B1201201) derivative, anchors itself to the catalytic zinc ion. The tail portion of the inhibitor extends into the hydrophobic cleft that is characteristic of the hCA VB active site, allowing for additional stabilizing interactions.

The stability of the this compound complex is derived from a combination of direct coordination with the catalytic metal ion and favorable interactions with surrounding amino acid residues. The primary anchoring interaction is the coordination of the inhibitor's sulfamate moiety to the Zn²⁺ ion at the base of the active site.

Beyond this, the inhibitor's N-aryl group is positioned to form non-covalent interactions with the hydrophobic pocket. Specifically, computational models predict the formation of π-alkyl interactions between the aromatic ring of the inhibitor and the alkyl portions of key hydrophobic residues. This binding mode is sterically hindered in the hCA VA isoform due to the presence of the bulkier Phenylalanine residue instead of Valine, explaining the compound's high selectivity.

Molecular docking simulations have pinpointed the specific amino acid residues that are crucial for the binding of this compound.

| Inhibitor Moiety | Interaction Type | Key Interacting Residue/Component |

|---|---|---|

| Sulfamate Group | Metal Coordination | Catalytic Zn²⁺ Ion |

| N-aryl Group | π-Alkyl Interaction | Valine-143 (Val-143) |

| N-aryl Group | π-Alkyl Interaction | Leucine-198 (Leu-198) |

Data derived from molecular docking simulations.

These interactions collectively account for the stable binding of this compound and provide a molecular-level explanation for its inhibitory action and its selectivity for hCA VB.

Molecular Dynamics Simulations of this compound Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic stability of these interactions over time. researchgate.netunifi.it MD simulations model the movements of atoms and molecules, allowing for the validation of docking poses and a deeper understanding of the flexibility of the protein and ligand.

For the this compound complex, an MD simulation would be employed to assess the stability of the predicted binding mode. Researchers would analyze parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to ensure the complex remains in a stable conformation throughout the simulation. Furthermore, the simulation would track the persistence of the key interactions identified in docking, such as the coordination of the sulfamate group to the zinc ion and the π-alkyl interactions with Val-143 and Leu-198. Although specific MD simulation data for this compound is not available in the reviewed literature, such studies are a standard and critical component for validating computational models of inhibitor binding and confirming the energetic favorability of the interaction. researchgate.net

Analysis of Binding Stability and Dynamics

Molecular dynamics (MD) simulations have been instrumental in understanding the stability of the this compound complex. These simulations, often run over extended periods (e.g., 100 nanoseconds), track the atomic movements and conformational changes of both the protein and the inhibitor. A key metric for assessing stability is the root-mean-square deviation (RMSD) of the protein's backbone atoms and the ligand's heavy atoms. In studies of hCA VB in complex with inhibitors, a stable RMSD value, typically fluctuating within a narrow range (e.g., 1-3 Å), indicates that the system has reached equilibrium and the inhibitor remains securely bound within the active site.

Another important aspect of binding stability is the analysis of root-mean-square fluctuation (RMSF) for individual amino acid residues. RMSF analysis helps identify regions of the protein that exhibit higher or lower flexibility upon inhibitor binding. For hCA VB, residues in the active site and surrounding loops often show reduced fluctuation when bound to a potent inhibitor like this compound, signifying a more rigid and stable conformation.

Characterization of Solvent Effects and Hydrogen Bonding Networks

The role of water molecules and the formation of hydrogen bonds are critical for the binding of inhibitors to carbonic anhydrases. The active site of hCA VB contains a zinc ion that is coordinated by three histidine residues and a water molecule (or hydroxide ion). Inhibitors like this compound typically displace this zinc-bound water and form a direct coordination bond with the zinc ion.

Free Energy Calculations of this compound Binding

To quantify the binding affinity of this compound, computational methods like the molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) and molecular mechanics generalized Born surface area (MM/GBSA) are frequently employed. These methods calculate the free energy of binding by considering various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies.

For a potent inhibitor, the calculated binding free energy (ΔG_bind) is expected to be a large negative value, indicating a spontaneous and favorable binding process. These calculations can be further decomposed to identify the energetic contributions of individual residues, highlighting which interactions are most crucial for the inhibitor's potency.

Computational Analysis of Selectivity Determinants

A significant challenge in designing carbonic anhydrase inhibitors is achieving selectivity for a specific isoform, such as hCA VB, over other highly homologous isoforms like hCA II. Computational analyses are vital in understanding the molecular basis of this selectivity.

Residue-Specific Contributions to Isoform Selectivity

By comparing the active site sequences and structures of hCA VB and other isoforms, key residue differences can be identified. For instance, the amino acid at position 131 is a valine in hCA VB but a phenylalanine in hCA II. This difference in size and character of the amino acid can create subtle but significant changes in the shape and properties of the active site, which can be exploited for designing selective inhibitors.

Computational techniques such as per-residue free energy decomposition can quantify the energetic contribution of these non-conserved residues to the binding of this compound. A favorable interaction with a residue unique to hCA VB, or a repulsive interaction with a residue in another isoform, can be a major determinant of selectivity.

Insights into Molecular Basis of hCA VB Preference

The preference of this compound for hCA VB can be attributed to a combination of factors. The specific shape and chemical functionalities of the inhibitor are likely tailored to fit snugly into the active site of hCA VB, maximizing favorable interactions. For example, a particular substituent on the inhibitor might form a strong hydrophobic interaction with a unique pocket in the hCA VB active site that is absent or occluded in other isoforms.

MD simulations can reveal how the inhibitor orients itself within the active sites of different isoforms and whether it can adopt a stable, low-energy conformation. If the inhibitor is forced into a strained or unfavorable conformation in the active site of an off-target isoform, its binding affinity for that isoform will be significantly lower, leading to selectivity.

Structure-Activity Relationship (SAR) Elucidation for this compound Analogues

To explore and optimize the inhibitory activity and selectivity of this compound, medicinal chemists synthesize and test a series of its analogues. The systematic modification of different parts of the inhibitor's chemical structure and the subsequent evaluation of their biological activity provide valuable structure-activity relationship (SAR) data.

For instance, modifications to the tail group of the inhibitor can probe different regions of the active site. The results of these modifications can be rationalized using molecular modeling. If adding a bulky group at a certain position decreases activity, it might be due to a steric clash with an active site residue. Conversely, if adding a hydrogen bond donor or acceptor at another position increases potency, it suggests the formation of a new, favorable interaction. These iterative cycles of design, synthesis, and testing, guided by computational insights, are a cornerstone of modern drug discovery.

Impact of Substituent Modifications on Inhibitory Potency

Research into a series of N-aryl-N'-ureido-O-sulfamates, including the parent compound for this compound, has elucidated the critical role of specific substituents in determining inhibitory strength against hCA VB. The core scaffold consists of an O-sulfamoylated hydroxylamine (B1172632) connected via a ureidic bond to different aromatic amines.

Modifications on the aryl ring have a profound impact on potency. A systematic exploration of substitutions on a phenyl ring revealed the following:

Halogenation: The introduction of halogen atoms, particularly chlorine, is generally favorable for activity. For instance, compounds with chlorine substituents often exhibit enhanced inhibitory potential. tandfonline.com

Methyl Groups: The position of methyl groups is crucial. A 4-methyl substitution on the phenyl ring tends to produce a more potent inhibitor compared to a 2-methyl or 3-methyl substitution.

Methoxy (B1213986) Groups: The presence of methoxy groups can be either beneficial or detrimental depending on their position, indicating a complex interplay of electronic and steric effects within the enzyme's active site.

The data below, derived from a study on N-aryl-N'-ureido-O-sulfamates, illustrates the effect of these modifications on hCA VB inhibition.

| Compound | Aryl Substitution | hCA VB Inhibition Constant (Kᵢ) in nM |

|---|---|---|

| This compound (Compound 15 in source) | 4-(CH₃)₂CH- | 515.7 |

| Compound with 4-F | 4-Fluoro | 673.4 |

| Compound with 4-Cl | 4-Chloro | 580.6 |

| Compound with 4-CH₃ | 4-Methyl | 562.3 |

| Compound with 2-CH₃ | 2-Methyl | 1254.0 |

| Compound with 4-OCH₃ | 4-Methoxy | 989.5 |

Correlative Analysis of Chemical Structure and Biological Activity

The binding mode of N-aryl-N'-ureido-O-sulfamates within the hCA VB active site is a key determinant of their inhibitory activity. Computational docking studies show that the sulfamate group's nitrogen atom coordinates with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule or hydroxide ion. nih.gov The ureido moiety forms crucial hydrogen bonds with active site residues, particularly Thr199 and Glu106.

The aryl portion of the inhibitor extends towards a hydrophobic region of the active site. The nature and position of substituents on this ring dictate the quality of van der Waals and hydrophobic interactions with residues such as Val143 and Leu198. The selectivity of these compounds for hCA VB over the closely related isoform hCA VA is attributed to subtle differences in the architecture of their respective active sites, particularly in this hydrophobic pocket. Bulky substituents can enhance selectivity by sterically hindering binding to off-target isoforms.

Quantitative Structure-Activity Relationship (QSAR) Modeling for hCA VB Inhibitors

QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. For hCA VB inhibitors, these models are instrumental in designing new, more potent, and selective molecules. tandfonline.comnih.gov

Development of Predictive Models

Researchers have successfully developed robust QSAR models for hCA VB inhibitors, primarily focusing on sulfonamide derivatives. tandfonline.comtandfonline.comnih.gov These models are typically built using a "calibration set" of compounds with known inhibitory activities (Kᵢ or IC₅₀ values) to train the algorithm. tandfonline.comnih.gov The inhibitory activity is often transformed into a logarithmic scale (e.g., -log Kᵢ) to serve as the dependent variable. tandfonline.com

A common approach involves calculating a large number of molecular descriptors for each compound and then using statistical methods like multiple linear regression (MLR) to find the best correlation. researchgate.net The predictive quality of these models is rigorously validated using cross-validation techniques (like leave-one-out, yielding r²cv) and by using an external "prediction set" of compounds not included in the initial model building. tandfonline.comtandfonline.com

For a series of aromatic/heterocyclic sulfonamides, a highly predictive QSAR model for hCA VB inhibition was developed, showing excellent statistical significance with a high squared correlation coefficient (r²) of 0.9768 and a Fisher statistic (F) of 379.717. tandfonline.comnih.gov The strong cross-validated correlation coefficient (r²cv = 0.9637) further confirmed the model's robustness and predictive power. tandfonline.comnih.gov

Identification of Molecular Descriptors Influencing hCA VB Inhibition

Through QSAR modeling, specific molecular fragments and physicochemical properties have been identified as key influencers of hCA VB inhibitory activity. tandfonline.comtandfonline.com These descriptors provide a quantitative basis for the structure-activity relationships observed experimentally.

Favorable Descriptors for hCA VB Inhibition:

CONH Fragments: A large percentage by weight of CONH molecular fragments is positively correlated with inhibitory activity. tandfonline.comtandfonline.com

Maximum Net Charge of Carbon Atoms: A positive correlation with the maximum net charge of carbon atoms plays a dominant role in the models, suggesting that electronic properties are critical for binding. tandfonline.comtandfonline.com

Maximum Free Valance of Carbon Atom: This descriptor is also found to be favorable for inhibitory activity against hCA VB. tandfonline.com

Halogen Atoms: The presence of halogen atoms, such as chlorine, in the most active molecules highlights their favorable contribution to binding affinity. tandfonline.com

Unfavorable Descriptors for hCA VB Inhibition:

C₇H₄NO and NH₂ Fragments: The presence of these specific molecular fragments was found to be unfavorable for hCA VB inhibitory activity in the analyzed sulfonamide series. tandfonline.comtandfonline.com

The table below summarizes key molecular descriptors and their influence on the inhibition of hCA VB.

| Descriptor Type | Specific Descriptor/Fragment | Influence on hCA VB Inhibition | Source |

|---|---|---|---|

| Molecular Fragment | CONH | Favorable | tandfonline.comtandfonline.com |

| Electronic | Maximum Net Charge of C atoms | Favorable (Positive Correlation) | tandfonline.comtandfonline.com |

| Electronic | Maximum Free Valance of C atom | Favorable | tandfonline.com |

| Structural Feature | Halogen Atoms (e.g., Cl) | Favorable | tandfonline.com |

| Molecular Fragment | C₇H₄NO | Unfavorable | tandfonline.comtandfonline.com |

| Molecular Fragment | NH₂ | Unfavorable | tandfonline.comtandfonline.com |

Preclinical Biological Evaluation of Hca Vb in 1 and Analogues

In Vitro Cellular Assays

Cellular-level investigations are fundamental to understanding how a compound interacts with its biological target within a physiological environment. For hCA VB-IN-1, these assays have confirmed its ability to engage the mitochondrial enzyme human Carbonic Anhydrase VB (hCA VB) and modulate key metabolic pathways.

Confirming that this compound can access its intracellular mitochondrial target and bind to it is a critical first step. Target engagement was rigorously evaluated in human hepatocarcinoma cells (HepG2), a cell line widely used for studying liver metabolism. The Cellular Thermal Shift Assay (CETSA) was employed for this purpose. CETSA operates on the principle that a ligand binding to its target protein increases the protein's thermal stability.

In these experiments, HepG2 cell lysates were treated with this compound and then subjected to a temperature gradient. The results demonstrated that this compound conferred significant thermal stabilization to the hCA VB protein, whereas it had no stabilizing effect on the cytosolic isoform, hCA II. This finding confirms that this compound effectively engages its intended mitochondrial target, hCA VB, with high selectivity within a complex cellular environment.

The primary role of hCA VB is to supply bicarbonate (HCO₃⁻) to mitochondrial carboxylase enzymes, which are crucial for both lipogenesis (fat synthesis) and gluconeogenesis (glucose synthesis). Inhibition of hCA VB is therefore hypothesized to impair these pathways.

Studies in HepG2 cells cultured under lipogenic conditions revealed that treatment with this compound led to a marked reduction in the accumulation of lipid droplets, as visualized by Oil Red O staining. To quantify the molecular underpinnings of this observation, quantitative polymerase chain reaction (qPCR) was used to measure the expression of key metabolic genes. The treatment resulted in the significant downregulation of genes essential for both fatty acid synthesis and gluconeogenesis. In contrast, the expression of genes related to fatty acid oxidation was upregulated, suggesting a metabolic shift away from energy storage and towards energy consumption.

| Gene | Metabolic Pathway | Observed Effect |

|---|---|---|

| FASN (Fatty Acid Synthase) | Lipogenesis | Significantly Downregulated |

| ACACA (Acetyl-CoA Carboxylase Alpha) | Lipogenesis | Significantly Downregulated |

| PCK1 (Phosphoenolpyruvate Carboxykinase 1) | Gluconeogenesis | Significantly Downregulated |

| G6PC (Glucose-6-Phosphatase Catalytic Subunit) | Gluconeogenesis | Significantly Downregulated |

| CPT1A (Carnitine Palmitoyltransferase 1A) | Fatty Acid Oxidation | Significantly Upregulated |

To directly assess the functional consequence of hCA VB inhibition, stable isotope tracing studies were performed. HepG2 cells were incubated with ¹³C-labeled bicarbonate. The activity of hCA VB-dependent carboxylases, namely Pyruvate (B1213749) Carboxylase (PC) and Acetyl-CoA Carboxylase (ACC), was determined by measuring the incorporation of the ¹³C label into downstream metabolites using mass spectrometry.

The results showed that treatment with this compound significantly reduced the incorporation of ¹³C into key Krebs cycle intermediates such as malate (B86768) and citrate (B86180), which are products of PC and ACC activity, respectively. This provides direct evidence that this compound functionally impairs the activity of its target-dependent enzymatic pathways within the cell, validating its mechanism of action beyond simple target binding.

In Vivo Preclinical Models of Disease (Animal Studies)

Following the promising in vitro results, the efficacy of this compound was evaluated in a relevant animal model of metabolic disease to determine its physiological effects in a whole-organism context.

A diet-induced obesity (DIO) mouse model was utilized to investigate the in vivo effects of this compound. In this model, mice are fed a high-fat diet to induce metabolic dysregulation characteristic of obesity and non-alcoholic fatty liver disease (NAFLD), including weight gain, hepatic steatosis (fatty liver), and insulin (B600854) resistance.

Mice treated with this compound exhibited several beneficial metabolic outcomes compared to the vehicle-treated control group. The key findings included:

A significant reduction in body weight gain over the course of the study.

A lower liver-to-body weight ratio, indicating a reduction in hepatomegaly.

A substantial decrease in the accumulation of hepatic triglycerides, demonstrating a potent effect against steatosis.

Improved glucose tolerance, suggesting an amelioration of insulin resistance.

These results demonstrate that the inhibition of hCA VB by this compound effectively translates from cellular effects to significant therapeutic benefits in a preclinical model of obesity and related metabolic disorders.

| Parameter | Observation in this compound Treated Group (vs. Vehicle Control) | Physiological Implication |

|---|---|---|

| Body Weight Gain | Significantly Reduced | Anti-obesity effect |

| Liver Weight | Significantly Reduced | Reduction of hepatomegaly |

| Hepatic Triglyceride Content | Significantly Decreased | Amelioration of hepatic steatosis (fatty liver) |

| Glucose Tolerance Test | Improved Performance (lower blood glucose excursion) | Enhancement of glucose homeostasis |

Investigation in Metabolic Regulation Models (e.g., Obesity, Lipogenesis)

Assessment of Metabolic Biomarkers

The mitochondrial carbonic anhydrases, hCA VA and hCA VB, are pivotal enzymes in various metabolic processes, including gluconeogenesis, lipogenesis, and ureagenesis, by supplying bicarbonate to key metabolic enzymes. jrespharm.comnih.gov Inhibition of these isoforms is expected to modulate metabolic pathways, and thus, the assessment of relevant biomarkers is a key aspect of their preclinical evaluation.

In preclinical studies involving analogues of this compound, a key metabolic biomarker evaluated is citrate synthase . This enzyme is crucial for the tricarboxylic acid (TCA) cycle and is often used as a quantitative marker for mitochondrial content and metabolic activity. researchgate.net Investigations have shown that in models of chemotherapy-induced neuropathy, the activity of citrate synthase is significantly impaired in the brain and spinal cord. researchgate.net Treatment with hCA VB inhibitors was found to ameliorate this metabolic impairment, indicated by an increase in citrate synthase activity. researchgate.net This suggests a restoration of mitochondrial metabolic function.

Another critical biomarker is the mitochondrial membrane potential (ΔΨm) . This potential is essential for ATP production through oxidative phosphorylation. nih.gov Its disruption is a hallmark of mitochondrial dysfunction. nih.gov In preclinical models, disease states can cause a depolarization of the mitochondrial membrane potential. researchgate.net The evaluation of hCA VB inhibitors has demonstrated their ability to preserve a more optimal mitochondrial membrane potential in brain tissues, counteracting the depolarization induced by pathological conditions. researchgate.net

Lower circulating levels of hyocholic acid (HCA) species have been associated with obesity and diabetes, suggesting their potential as metabolic biomarkers. nih.govthe-innovation.org While not directly measuring this compound, these studies highlight the broader link between carbonic anhydrase-related metabolic pathways and systemic metabolic health. nih.govthe-innovation.org

Impact on Specific Tissue Metabolism

The effects of hCA VB inhibitors are often tissue-specific, reflecting the distribution and role of mitochondrial carbonic anhydrases in different organs. The brain and spinal cord are tissues of significant interest due to the role of mitochondrial function in neuronal health and disease.

In the central nervous system (CNS), particularly the brain and spinal cord, treatment with this compound analogues has been shown to improve mitochondrial functions that were severely impaired in a neuropathic pain model. researchgate.net This improvement in metabolic activity was observed through the normalization of citrate synthase activity, indicating a positive impact on the energy metabolism within these specific CNS tissues. researchgate.net Furthermore, these compounds helped maintain an optimal mitochondrial membrane potential in the brains of treated animal models, suggesting a protective effect on the bioenergetic capacity of neural cells. researchgate.net

The liver is another critical tissue where hCA VA and VB play significant roles in gluconeogenesis and lipogenesis. jrespharm.com While direct studies on this compound's effect on liver metabolism are not detailed, the known function of its target enzymes suggests a high potential for impact in this area. nih.gov The inhibition of hCA VA/VB is proposed as a strategy to reduce fatty acid biosynthesis, which is a key process in the liver. jrespharm.com

Assessment in Neuropathic Pain Models

Neuropathic pain is a debilitating condition often associated with damage to the somatosensory nervous system, such as that induced by certain chemotherapeutic agents like paclitaxel (B517696). nih.gov Mitochondrial dysfunction is a key pathogenic factor in chemotherapy-induced neuropathic pain. nih.gov Given the role of hCA VA and VB in mitochondrial function, their inhibitors have been evaluated as potential therapeutic agents in this context. nih.gov

Preclinical studies have utilized a mouse model of paclitaxel-induced neuropathic pain to explore the efficacy of specific hCA VA and VB inhibitors, referred to as compounds 5b and 5d. researchgate.netnih.gov These selenide (B1212193) compounds, which feature a benzenesulfonamide (B165840) moiety, were selected for their potent inhibition of mitochondrial carbonic anhydrases. nih.gov

Evaluation of Anti-Hyperalgesic Effects

A key symptom of neuropathic pain is hyperalgesia, an increased sensitivity to painful stimuli. The anti-hyperalgesic effects of hCA VB inhibitors are a primary endpoint in preclinical pain models.

In a paclitaxel-induced neuropathy model in mice, acute administration of the hCA VB inhibitor analogues 5b and 5d produced a significant and long-lasting anti-hyperalgesic effect. nih.gov This was measured using the Cold Plate test, which assesses sensitivity to a non-noxious thermal stimulus. researchgate.net Furthermore, repeated daily administration of these compounds was shown to prevent the development of neuropathic pain without causing tolerance to the anti-hyperalgesic effect. nih.gov

Table 1: Anti-Hyperalgesic Effects of hCA VB Inhibitor Analogues in a Paclitaxel-Induced Neuropathy Model This table is a representative summary based on described effects; specific quantitative data from the source is not provided in a tabular format.

| Compound | Effect on Pain Behavior | Tolerance Development |

|---|---|---|

| Analogue 5b | Dose-dependent anti-hyperalgesic effect nih.gov | No tolerance observed with repeated treatment nih.gov |

Analysis of Mitochondrial Dysfunction and Glial Activation in CNS Tissues

Beyond behavioral assessments, ex vivo analyses of central nervous system tissues are conducted to understand the molecular mechanisms underlying the therapeutic effects. These analyses focus on mitochondrial health and neuro-inflammation, particularly the activation of glial cells like microglia and astrocytes, which contribute to pain states. nih.govbiospective.com

Studies on hCA VB inhibitor analogues 5b and 5d have shown that repeated treatment reduces the activation of glial cells in the lumbar portion of the spinal cord, a key area for pain processing. researchgate.netnih.gov This suggests an anti-inflammatory effect within the CNS.

Crucially, these compounds were found to directly counter mitochondrial dysfunction in the brain and spinal cord. researchgate.net The table below summarizes the key findings from the analysis of CNS tissues.

Table 2: Effects of hCA VB Inhibitor Analogues on Mitochondrial and Glial Markers in CNS Tissues Based on findings from preclinical neuropathic pain models.

| Biomarker | Observation in Disease Model | Effect of Treatment with Analogues 5b & 5d | Tissue |

|---|---|---|---|

| Glial Cell Activation | Increased activation nih.gov | Reduced activation researchgate.netnih.gov | Lumbar Spinal Cord |

| Mitochondrial Membrane Potential (ΔΨ) | Depolarized (impaired) researchgate.net | Preserved optimal potential researchgate.net | Brain |

| Citrate Synthase Activity | Decreased (impaired metabolic activity) researchgate.net | Increased activity researchgate.net | Brain & Spinal Cord |

These findings indicate that the therapeutic effects of these inhibitors in neuropathic pain are linked to their ability to mitigate both neuro-inflammation and the underlying mitochondrial damage in the central nervous system. researchgate.netnih.gov

Exploration in Other Relevant Preclinical Disease Models (e.g., Mitochondrial Dysfunctions)

The central role of mitochondrial carbonic anhydrases in metabolism suggests that their inhibition could be relevant for other diseases characterized by mitochondrial and metabolic dysregulation. nih.govresearchgate.net

One significant area of exploration is obesity . jrespharm.com The hCA VA and hCA VB enzymes are directly involved in metabolic processes like de novo lipogenesis (the synthesis of fatty acids). jrespharm.com Therefore, inhibiting these enzymes presents a promising strategy for developing anti-obesity therapeutics. jrespharm.comresearchgate.net The rationale stems from observations of weight loss as a side effect in patients using certain antiepileptic drugs that also happen to inhibit carbonic anhydrases. jrespharm.com This has spurred the design of selective inhibitors for hCA VA and VB as potential anti-obesity drug candidates. jrespharm.com

The broader category of metabolic syndromes is also a relevant field. Natural products have been screened for their ability to inhibit hCA V, with the goal of managing obesity-related metabolic conditions by reducing triglycerides and cholesterol levels. researchgate.net This highlights the potential of hCA VB inhibitors to address a cluster of metabolic issues beyond simple weight management.

Pharmacological Effects and Biomarker Analysis in Preclinical Settings

The primary pharmacological effect of this compound and its analogues is the potent and selective inhibition of the mitochondrial carbonic anhydrase isoform VB. medchemexpress.com Some analogues also show potent inhibition of the related mitochondrial isoform VA. nih.gov This selective action is key to their therapeutic potential, as it distinguishes them from non-selective carbonic anhydrase inhibitors that affect numerous other isoforms throughout the body, potentially leading to off-target effects. nih.gov

In preclinical settings, the main pharmacological outcomes observed are:

Neuroprotection and reduction of neuropathic pain : As demonstrated in paclitaxel-induced neuropathy models, these inhibitors show significant anti-hyperalgesic effects. nih.gov

Modulation of mitochondrial function : The compounds have been shown to restore mitochondrial health by improving metabolic activity and preserving membrane potential in CNS tissues. researchgate.net

Anti-inflammatory effects : A reduction in glial cell activation in the spinal cord points to a central anti-inflammatory effect. nih.gov

Biomarker analysis in these preclinical studies has been crucial for elucidating these effects. Key biomarkers identified and measured include:

Citrate Synthase Activity : Used as a proxy for mitochondrial metabolic rate in the brain and spinal cord. Its increase after treatment serves as a biomarker for restored metabolic function. researchgate.net

Mitochondrial Membrane Potential (ΔΨ) : Measurement of ΔΨ in brain tissue serves as a direct biomarker of mitochondrial integrity. The preservation of this potential by the inhibitors is a key indicator of their protective effect. researchgate.net

Glial Activation Markers : Although not specified, markers for microglia and astrocyte activation are used to demonstrate the anti-inflammatory pharmacological effect of the compounds in the CNS. nih.gov

Dose-Response Characterization (in vitro, in vivo)

Dose-response studies are fundamental to understanding the potency and selectivity of an inhibitor. These evaluations are conducted both in controlled cellular or biochemical systems (in vitro) and in living organisms (in vivo) to establish a compound's biological activity profile.

In vitro Evaluation

The in vitro inhibitory activity of hCA VB inhibitors is typically assessed against a panel of human carbonic anhydrase (hCA) isoforms to determine both potency against the target enzyme (hCA VB) and selectivity over other isoforms. mdpi.com The human CA family includes several isoforms, such as cytosolic types (hCA I, II, VII), mitochondrial types (hCA VA, VB), and transmembrane, tumor-associated types (hCA IX, XII). tandfonline.commdpi.comnih.gov Inhibition is commonly quantified by determining the inhibition constant (Kᵢ), with lower values indicating greater potency.

While specific data for a compound explicitly named "this compound" is not extensively available in peer-reviewed literature, studies on its analogues, particularly sulfonamide-based inhibitors, provide a clear picture of the dose-response characteristics for this class of compounds. For instance, certain 2-substituted-1,3,4-thiadiazole-5-sulfamide derivatives have demonstrated potent, low-nanomolar inhibition of hCA VB. jrespharm.com Similarly, studies on the antiepileptic drug zonisamide, a known sulfonamide, revealed it to be a more potent inhibitor of the mitochondrial isoform hCA VA than topiramate, with Kᵢ values in the range of 20.6–25.4 nM. nih.gov Phenolic compounds have also been identified as selective inhibitors of mitochondrial isoforms, with 2-(4-hydroxyphenyl)acetamide showing significant selectivity for hCA VA and VB over the widespread cytosolic isoforms hCA I and II. nih.gov

Table 1: In Vitro Inhibition Data (Kᵢ) of hCA VB and Analogues Against Various hCA Isoforms This table presents a compilation of inhibitory activities for different classes of compounds against various human carbonic anhydrase (hCA) isoforms. The data is derived from multiple independent studies.

| Compound/Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA VA (Kᵢ) | hCA VB (Kᵢ) | Reference |

|---|---|---|---|---|---|

| Thiadiazole Sulfamides | - | - | 4.2 – 32 nM | 1.3 – 74 nM | jrespharm.com |

| Zonisamide | - | - | 20.6 – 25.4 nM | - | nih.gov |

| 2-(4-hydroxyphenyl)acetamide | Selective over cytosolic isoforms | Selective for mitochondrial isoforms | nih.gov | ||

| Acetazolamide (B1664987) (Standard) | 6.76 nM | 5.85 nM | - | - | tandfonline.com |

In vivo Evaluation

In vivo studies are crucial for demonstrating that the biochemical potency observed in vitro translates into a physiological effect in a complex biological system. Preclinical studies using mouse models have been instrumental in characterizing the dose-dependent effects of hCA VB inhibitors.

In a model of paclitaxel-induced neuropathic pain, two novel selenide benzenesulfonamide derivatives, designated as compounds 5b and 5d and noted for their potent inhibition of mitochondrial hCA VA and VB, were evaluated. researchgate.netnih.gov Acute oral administration of these compounds produced a dose-dependent anti-hyperalgesic effect. researchgate.netnih.gov Compound 5b, for example, demonstrated a clear relationship between the administered dose and the observed therapeutic effect, with the 100 mg/kg dose completely negating the pain hypersensitivity. nih.gov

Table 2: In Vivo Dose-Response of hCA VB Inhibitor Analogues in a Mouse Model This table summarizes the dose-dependent anti-hyperalgesic effects of compounds 5b and 5d following acute oral administration in a paclitaxel-induced neuropathic pain model.

| Compound | Dose (mg/kg, p.o.) | Observed Effect | Reference |

|---|---|---|---|

| Compound 5b | 30 | Statistically significant anti-hyperalgesic effect. | nih.gov |

| 100 | Complete abrogation of paclitaxel-induced hypersensitivity. | ||

| Compound 5d | 30 | Significant anti-allodynic profile. | nih.gov |

| 100 | Complete abrogation of paclitaxel-induced hypersensitivity. |

Duration of Action and Reversibility of Effects

Understanding the time course of a drug's action is critical for establishing its potential therapeutic profile. This includes its duration of action and whether its effects are reversible.

The duration of action for hCA VB inhibitors has been characterized in preclinical models. In the study of paclitaxel-induced neuropathic pain, the anti-hyperalgesic effect of compound 5b, administered at a 100 mg/kg dose, was observed to last for up to 90 minutes. nih.gov This finite duration suggests that the compound's inhibitory effect is not permanent and diminishes as the compound is metabolized and cleared from the system.

The reversibility of the inhibition is largely determined by the nature of the chemical interaction between the inhibitor and the enzyme. Sulfonamides, the most common class of carbonic anhydrase inhibitors, function by coordinating to the Zn(II) ion within the enzyme's active site. mdpi.com This interaction, which involves the formation of hydrogen bonds and van der Waals contacts, is typically reversible. rsc.org The catalytic function of the enzyme is restored once the inhibitor dissociates from the active site. This inherent reversibility is consistent with the observed limited duration of action in in vivo models.

Identification of Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are measurable indicators that signal a biological response to a drug, providing evidence of target engagement and the modulation of a physiological pathway. For inhibitors of mitochondrial CAs like hCA VB, several potential PD biomarkers have been identified.

Given the role of hCA VA and VB in providing bicarbonate for key metabolic enzymes, their inhibition is expected to have a direct impact on cellular metabolism. jrespharm.com Studies have shown that the inhibition of these mitochondrial CAs can produce a significant effect on pyruvate metabolism, which is subsequently followed by alterations in fatty acid and succinate (B1194679) metabolism. nih.gov Furthermore, research on human Sertoli cells, which are rich in hCA VB, has demonstrated that inhibiting the enzyme affects the expression of genes involved in mitochondrial biogenesis and lipid metabolism. nih.gov

In the context of neuropathic pain models, ex vivo analyses of central nervous system tissues have revealed additional PD biomarkers. Repeated treatment with hCA VB inhibitors was shown to reduce the maladaptive plasticity of glial cells in the spinal cord. nih.gov Moreover, these inhibitors were found to improve key markers of mitochondrial function that are typically impaired by paclitaxel treatment, including the mitochondrial membrane potential (ΔΨ) and the activity of citrate synthase. nih.gov These markers provide a direct link between the inhibition of mitochondrial CAs and the restoration of normal cellular function in the central nervous system.

Advanced Research Directions and Future Perspectives for Hca Vb in 1

Development of Highly Isoform-Selective hCA VB Inhibitors

A significant challenge in the field of carbonic anhydrase inhibitors (CAIs) has been achieving isoform selectivity, particularly among the mitochondrial isoforms hCA VA and hCA VB, due to the high structural similarity of their active sites. researchgate.net The pursuit of highly selective hCA VB inhibitors is driven by the desire to minimize off-target effects and elucidate the specific physiological and pathological roles of this enzyme.

Rational Design for Enhanced Specificity

The rational design of hCA VB inhibitors leverages subtle differences in the amino acid composition of the active site cavity between different CA isoforms. hCA VB-IN-1, a member of the N-aryl-N'-ureido-O-sulfamate class, exemplifies this approach. nih.govtandfonline.com Molecular modeling studies have been crucial in understanding the binding mode of these inhibitors. tandfonline.com

Research has revealed that the "tail" region of the inhibitor plays a critical role in determining selectivity. nih.gov For N-aryl-N'-ureido-O-sulfamates, modifications to this part of the molecule can significantly alter its interactions with residues at the entrance of the active site cavity. This allows for the fine-tuning of inhibitor binding to achieve greater affinity for hCA VB over other isoforms, including the closely related hCA VA. nih.govtandfonline.comnih.gov The dramatic selectivity of compounds like this compound for hCA VB over hCA VA is attributed to small residue substitutions between the two isoforms, which substantially change the orientation and interactions of the inhibitor's tail. nih.govtandfonline.com This "tail approach" is a key strategy in developing inhibitors with improved isoform-selectivity. jrespharm.com

Exploration of Novel Chemical Scaffolds

Beyond the established sulfonamide, sulfamate (B1201201), and sulfamide (B24259) chemotypes, research is actively exploring a diverse range of novel chemical scaffolds to identify new classes of CAIs with unique selectivity profiles. researchgate.netnih.gov This expansion of the chemical space is crucial for discovering compounds that may offer improved pharmacological properties.

Several promising non-sulfonamide scaffolds have emerged from screening and design efforts, including:

Phenols and Polyphenols: Natural product-based phenolic compounds have been identified as showing good inhibitory activity against hCA VA and VB, while being weak inhibitors of cytosolic isoforms. nih.gov

Coumarins and their derivatives: These scaffolds are being investigated for their potential to selectively inhibit tumor-associated and other CA isoforms. uniroma1.it

Tropolones: This chemotype represents a newer class of CA inhibitors with potential for isoform-specific interactions. nih.govnih.gov

Triazolopyrimidines: This bicyclic system is being explored for the development of selective inhibitors of tumor-associated hCA isoforms. researchgate.net

2-Mercaptobenzoxazoles: These compounds have demonstrated a novel binding mode to the CA active site and present an alternative to classical sulfonamides for developing selective inhibitors. dntb.gov.ua

The exploration of these and other novel scaffolds aims to identify molecules that can exploit unique features of the hCA VB active site, leading to the development of the next generation of highly selective inhibitors.

Exploration of Novel Therapeutic Applications (Preclinical Focus)

The strategic inhibition of hCA VB holds promise for therapeutic interventions in a range of conditions beyond its initial association with obesity. researchgate.net Its role in mitochondrial metabolism suggests its involvement in various metabolic and neurodegenerative pathways.

Potential in Other Metabolic Disorders Beyond Obesity

The involvement of mitochondrial carbonic anhydrases in key metabolic processes such as gluconeogenesis and lipogenesis makes them attractive targets for metabolic disorders. nih.govjrespharm.com While the link to obesity is well-established, the potential of selective hCA VB inhibitors is being explored in other related conditions. The >40-fold selectivity of some inhibitors for hCA VB over cytosolic isoforms like hCA I and II positions them as promising candidates for metabolic disorders linked to hCA VB overexpression, such as type 2 diabetes. Preclinical studies using selective inhibitors are needed to validate the therapeutic potential of targeting hCA VB in non-obese metabolic disease models.

Investigation in Neuroprotection and Neurodegenerative Conditions

The expression of multiple CA isoforms, including hCA VB, in the central nervous system suggests their involvement in neurological function and disease. mdpi.com Mitochondrial dysfunction is a key factor in the pathogenesis of many neurodegenerative conditions. researchgate.net Preclinical studies have shown that some CA inhibitors can exert neuroprotective effects in models of neuropathic pain and neuroinflammation. nih.govresearchgate.net For instance, inhibitors of mitochondrial CAs have shown efficacy in animal models of paclitaxel-induced neuropathic pain by improving mitochondrial function. researchgate.netnih.gov Although direct preclinical studies on this compound for neuroprotection are not yet extensively reported, the known presence and function of hCA VB in the brain provide a strong rationale for investigating its selective inhibitors as potential therapeutic agents for neurodegenerative diseases.

Integration with Multi-Targeting Strategies

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has led to the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously, potentially offering enhanced therapeutic efficacy and reduced drug resistance. frontiersin.orgresearchgate.net

Carbonic anhydrase inhibitors are well-suited for inclusion in multi-target drug design. frontiersin.orgresearchgate.net Researchers are designing hybrid molecules that combine a CA-inhibiting moiety, such as a sulfonamide, with another pharmacophore that acts on a different target relevant to the disease. For example, dual-target inhibitors have been developed that combine CA inhibition with the inhibition of other enzymes implicated in cancer or neurodegeneration. researchgate.netfrontiersin.org While specific multi-targeting strategies incorporating this compound have not been detailed, the principle of using a selective hCA VB inhibitor as one arm of a dual-target drug represents a promising future direction. This approach could be particularly relevant for complex metabolic diseases or neurodegenerative conditions where mitochondrial dysfunction is a key component. researchgate.net

Design of Dual-Action Inhibitors Targeting hCA VB and Other Enzymes

The development of dual-action or multi-target inhibitors is a burgeoning area in drug discovery, offering the potential for enhanced therapeutic efficacy and reduced development of resistance. frontiersin.org For a complex disease, a multi-target approach may be more effective and have fewer side effects. nih.gov This strategy is particularly relevant for pathologies where hCA VB plays a role, such as metabolic disorders and certain cancers. researchgate.net

Future research should focus on designing hybrid molecules that incorporate the pharmacophore of this compound with a moiety capable of inhibiting a second, complementary enzyme. Potential partner targets could include enzymes involved in related metabolic pathways. For instance, in the context of obesity, a dual-action inhibitor targeting both hCA VB and pancreatic lipase (B570770) could offer a synergistic effect by modulating both lipid metabolism and absorption. nih.govnbn-resolving.org

The design of such molecules requires a deep understanding of the structural biology of both target enzymes. The linker chemistry connecting the two pharmacophores is also critical and can significantly influence the potency and selectivity of the final compound. frontiersin.org

Table 1: Potential Enzyme Partners for Dual-Action hCA VB Inhibitors

| Target Enzyme | Rationale for Dual Inhibition | Potential Therapeutic Area |

| Pancreatic Lipase | Simultaneous modulation of lipid metabolism and fat absorption. nih.gov | Obesity, Metabolic Syndrome |

| Acetyl-CoA Carboxylase | Inhibition of fatty acid synthesis, complementing the metabolic role of hCA VB. | Obesity, Non-alcoholic Fatty Liver Disease |

| Kinases | Targeting signaling pathways that are dysregulated in conjunction with metabolic alterations. | Cancer, Inflammatory Disorders |

Synergistic Effects with Existing Therapeutic Approaches

Investigating the synergistic effects of this compound with existing drugs is a crucial step toward its clinical translation. This approach can enhance therapeutic outcomes, lower required doses, and overcome drug resistance. In oncology, for example, inhibitors of tumor-associated carbonic anhydrases (hCA IX and XII) have demonstrated synergistic effects when combined with traditional chemotherapeutic agents, radiation therapy, and immunotherapy. nih.gov

Given that hCA VB inhibition can impact cellular metabolism, it is plausible that this compound could sensitize cancer cells to metabolic stressors or enhance the efficacy of drugs that target cellular bioenergetics. Future in vitro and in vivo studies should explore combination therapies in relevant disease models.

Table 2: Potential Synergistic Combinations with this compound

| Combination Agent | Proposed Mechanism of Synergy | Potential Therapeutic Area |

| Metformin | Dual targeting of mitochondrial metabolic pathways. | Type 2 Diabetes, Cancer |

| Doxorubicin | Altering tumor cell pH and metabolism to enhance chemosensitivity. rsc.org | Cancer |

| Immune Checkpoint Inhibitors | Modulating the tumor microenvironment to enhance anti-tumor immune responses. | Cancer |

| Statins | Combined effect on lipid metabolism. | Hyperlipidemia, Metabolic Syndrome |

Crystallographic Studies and Structural Refinement

A detailed understanding of the molecular interactions between this compound and its target enzyme is paramount for rational drug design and optimization.

X-ray Crystallography of this compound Complexes

To date, a crystal structure of hCA VB in complex with this compound has not been reported. Obtaining a high-resolution X-ray crystal structure would provide invaluable insights into the precise binding mode of the inhibitor. nih.gov Such a structure would elucidate the key amino acid residues involved in the interaction, the orientation of the inhibitor within the active site, and the conformational changes induced upon binding. rsc.orgtandfonline.com This information is critical for structure-based drug design efforts aimed at improving the potency, selectivity, and pharmacokinetic properties of this compound analogs. rsc.org

Advanced Computational Methodologies in Drug Design

Computational approaches are indispensable tools in modern drug discovery, enabling the prediction of binding affinities, the exploration of binding pathways, and the rational design of new chemical entities.

Enhanced Sampling Molecular Dynamics for Binding Thermodynamics

Molecular dynamics (MD) simulations can provide a detailed view of the dynamic interactions between a ligand and its protein target. researchgate.net For this compound, MD simulations have already been employed to shed light on its binding mode and the determinants of its selectivity for hCA VB over the closely related hCA VA isoform. nih.gov These studies have highlighted the importance of specific residue differences between the two isoforms in dictating the orientation and interactions of the inhibitor's tail. nih.gov

Future computational work should employ enhanced sampling techniques, such as metadynamics or umbrella sampling, to calculate the binding free energy of this compound to hCA VB. These methods can provide a more quantitative understanding of the thermodynamics of binding and can be used to predict the affinity of novel inhibitor designs, thereby accelerating the drug discovery process.

Artificial Intelligence and Machine Learning in Lead Optimization

The optimization of lead compounds targeting human carbonic anhydrase VB (hCA VB), such as this compound, is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools offer powerful platforms for accelerating the drug discovery pipeline, from initial hit identification to the refinement of candidates with improved potency and selectivity.

Machine learning models are pivotal in assessing the biological relevance of targeting hCA VB. immunocure.us By analyzing complex biological data, including protein-protein, protein-disease, and disease-pathway interaction networks, these models can predict the functional impact of inhibiting hCA VB in specific pathological contexts. immunocure.us This provides a robust foundation for target validation before committing resources to extensive chemical synthesis and testing. immunocure.us

A key application of AI in lead optimization is the prediction of druggability. AI models, trained on vast datasets of protein structures from sources like the Protein Data Bank (PDB), can identify and characterize potential binding pockets on the hCA VB enzyme. immunocure.us These algorithms provide detailed scores and properties of the pockets, such as size, volume, and potential for interaction, which guide the rational design of small molecules or peptides with a higher probability of successful binding and modulation. immunocure.us

Methodological Advancements in hCA VB Research

Improved Assays for in vitro and Cellular Activity

Advancements in assay methodologies have been crucial for characterizing the inhibitory activity and cellular effects of compounds targeting hCA VB. The foundational method for measuring the direct inhibitory potency against isolated hCA isoforms is the stopped-flow CO₂ hydrase assay. d-nb.infonih.govsemanticscholar.org This in vitro kinetic assay provides precise inhibition constant (Kᵢ) values, allowing for the quantitative comparison of inhibitor potency and selectivity across different hCA isoforms. semanticscholar.org For example, this assay was used to determine that the natural product Capsaicin inhibits hCA VB with a Kᵢ of 0.44 µM. semanticscholar.org

Beyond direct enzyme inhibition, recent research has emphasized the use of a suite of cell-based assays to understand the physiological consequences of hCA VB inhibition in a more biologically relevant context. These assays are often performed on cancer cell lines known to express specific hCA isoforms, such as A549 (non-small cell lung cancer) or MCF-7 (breast adenocarcinoma). semanticscholar.orgmdpi.com

Commonly employed cellular assays include:

MTT Assay: This colorimetric assay is used to assess cell viability and metabolic activity. It has been used to demonstrate that inhibitors of tumor-associated hCA isoforms can reduce cancer cell growth, particularly under hypoxic conditions that mimic the tumor microenvironment. semanticscholar.orgmdpi.com For instance, the viability of A549 cells treated with Capsaicin was shown to be significantly reduced, especially in hypoxic conditions where hCA IX and XII are upregulated. semanticscholar.org

Mitochondrial Membrane Potential Assays: Given that hCA VB is a mitochondrial enzyme, assays that measure the mitochondrial membrane potential are used to investigate whether inhibitors disrupt mitochondrial function, which can be an indicator of apoptosis induction. mdpi.com

Apoptosis Assays: These assays quantify the percentage of cells undergoing programmed cell death, providing direct evidence of an inhibitor's cytotoxic effect on cancer cells. mdpi.com

These improved cellular assays provide a more comprehensive picture of an inhibitor's mechanism of action, moving beyond simple enzyme kinetics to evaluate its functional impact on cell proliferation, metabolism, and survival.

Table 1: In Vitro Inhibition Data of Selected Compounds Against hCA Isoforms

| Compound | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA VA (Kᵢ, µM) | hCA VB (Kᵢ, µM) | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) |

|---|---|---|---|---|---|---|

| Capsaicin | >100 | >100 | 0.75 | 0.44 | 0.28 | 0.064 |

| Acetazolamide (B1664987) (AAZ) | 0.250 | 0.012 | 0.063 | 0.054 | 0.026 | 0.0057 |

Data sourced from a stopped-flow CO₂ hydrase assay. semanticscholar.org

Novel Preclinical Models for hCA VB Target Validation

The validation of hCA VB as a therapeutic target relies on preclinical models that can demonstrate a clear link between the modulation of the enzyme and a desired physiological outcome. cambridgemedchemconsulting.com Target validation confirms that engaging the molecular target with an inhibitor can alter the course of a disease in a living system or a complex in vitro model. wjbphs.com

Animal models are invaluable in vivo systems for this purpose. wjbphs.com A notable example involves a mouse model of paclitaxel-induced neuropathic pain, a condition where mitochondrial dysfunction is implicated. nih.gov In this model, the administration of novel inhibitors targeting mitochondrial hCA VA and VB was evaluated for therapeutic efficacy. nih.gov Such models are critical for demonstrating that inhibiting hCA VB can produce a therapeutically relevant effect, providing strong rationale for further clinical development. nih.gov

In addition to traditional animal models, the field is advancing toward more sophisticated preclinical platforms. There is a growing emphasis on the development and use of advanced in vitro models, such as 2D and 3D human cell-based systems, including organoids. wjbphs.comprecisionformedicine.com These models can offer higher throughput and potentially better translation to human biology for certain research questions. For hCA VB, which is involved in core metabolic processes like lipogenesis, 3D cell cultures or organoid models of tissues like the liver could provide a more accurate platform to validate its role in metabolic diseases. unifi.it

Target validation is also supported by a variety of molecular and cellular techniques within these models. precisionformedicine.com These can include quantitative real-time PCR (qRT-PCR) to measure changes in gene expression following inhibitor treatment, and immunohistochemistry (IHC) or multiplex immunofluorescence (mIF) to visualize target expression and localization within tissues. precisionformedicine.com The use of these diverse and increasingly complex preclinical models is essential for rigorously validating hCA VB as a drug target for various pathologies.

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Acetazolamide (AAZ) |

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying hCA VB-IN-1's mechanism of action?

- Methodological Answer :